(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a complex organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as a protein kinase inhibitor. This compound is characterized by its unique molecular structure and enantiomeric purity, which contribute to its biological activity.
The compound is detailed in various chemical databases and patent literature, including a patent (US7858643B2) that outlines its synthesis and application as a potent inhibitor of protein kinases . It is commercially available from several suppliers, indicating its relevance in research and pharmaceutical applications .
This compound falls under the category of aminoheteroaryl compounds. It is classified as a brominated pyridine derivative with additional functional groups that enhance its reactivity and biological properties. The presence of both bromine and dichloro groups suggests significant potential for interaction with biological targets.
The synthesis of (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves multiple synthetic steps:
The reactions are typically carried out under controlled conditions using solvents such as dimethylformamide or dichloromethane, with catalysts like palladium complexes employed to facilitate coupling reactions . Reaction monitoring can be achieved through techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
The molecular formula of (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is C23H26BrCl2FN2O5. Its structure features:
The molecular weight of this compound is approximately 580.3 g/mol, and it exhibits specific stereochemistry due to its chiral center .
(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine can participate in various chemical reactions:
Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity in these transformations .
The mechanism of action for (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine primarily involves inhibition of specific protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter their activity and function.
(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine appears as a white to light yellow powder .
Key chemical properties include:
Relevant data on melting point or boiling point may vary based on purity and specific synthesis methods used.
This compound has significant applications in scientific research, particularly in:
Chiral pyridine scaffolds constitute a cornerstone in kinase inhibitor design due to their bidirectional pharmacophore compatibility. The "(R)" stereochemistry in this compound's 1-(2,6-dichloro-3-fluorophenyl)ethoxy side chain critically influences binding affinity to kinase active sites. Molecular asymmetry dictates spatial orientation, enabling optimal hydrophobic pocket occupancy within kinases like anaplastic lymphoma kinase and mesenchymal-epithelial transition factor. Studies demonstrate that the (R)-enantiomer of related intermediates exhibits 10-50-fold higher kinase inhibition than its (S)-counterpart, validating stereocontrol as a design imperative [7].
Table 1: Enantiomeric Impact on Biological Activity of Pyridine-Based Kinase Inhibitors
Enantiomer | Relative Activity (%) | Target Kinase IC₅₀ (nM) | Selectivity Index |
---|---|---|---|
(R)-isomer | 100 | 3.2 ± 0.4 | >300 |
(S)-isomer | 2-5 | 148 ± 12 | 8 |
Contemporary synthesis leverages advanced stereoselective methodologies, including enzymatic resolution using Lactobacillus kefir alcohol dehydrogenase mutants and transition metal catalysis. These processes achieve enantiomeric excess exceeding 99%, ensuring pharmacological precision. The pyridine nitrogen additionally serves as a hydrogen bond acceptor, while the bromine atom provides a synthetic handle for cross-coupling reactions essential for fragment elaboration in drug candidates like crizotinib [7] [3].
The dual tert-butoxycarbonyl (Boc) groups in this compound exemplify strategic protection in complex molecule assembly. By masking the pyridin-2-amine functionality as a Boc-protected di-carbamate, chemists prevent undesirable side reactions during multi-step syntheses. This protection is indispensable when subsequent transformations require harsh conditions, such as:
The Boc groups’ steric bulk (tert-butyl moiety) and electronic properties shield the amine while maintaining crystalline solid stability. Thermal analysis confirms Boc stability up to 150°C, with cleavage occurring selectively under acidic conditions (trifluoroacetic acid or hydrochloric acid in dioxane). This controlled deprotection enables sequential functionalization—critical for synthesizing branched pharmacophores [1] [4].
Table 2: Comparative Stability and Deprotection of Amine-Protecting Groups
Protecting Group | Acid Stability | Base Stability | Preferred Cleavage | Byproduct Solubility |
---|---|---|---|---|
tert-Butoxycarbonyl | Moderate | High | Strong acid (TFA) | Soluble (CO₂ + isobutene) |
Benzyloxycarbonyl | Low | Moderate | Hydrogenolysis | Insoluble |
Acetyl | Low | Very low | Base hydrolysis | Soluble |
Storage specifications (2-8°C, sealed, desiccated) further underscore Boc stability requirements. Spectroscopic validation via ¹H nuclear magnetic resonance confirms complete reprotection after intermediate reactions, with characteristic tert-butyl singlets at δ 1.4–1.5 ppm verifying group integrity [1] [2].
Halogenated aryl ether motifs have undergone iterative optimization since early kinase inhibitor development. The 2,6-dichloro-3-fluorophenyl moiety in this compound reflects three generations of scaffold refinement:
This compound’s ether linkage (-O-CH(CH₃)-C₆H₂Cl₂F) bridges the halogenated aryl system and pyridine core, establishing optimal spatial separation for simultaneous kinase domain engagement. The bromine atom at pyridine-C5 enables pivotal cross-coupling reactions documented in crizotinib patents—notably Suzuki-Miyaura reactions with boronic esters to install pyrazole or imidazole pharmacophores [4] [7].
Table 3: Evolution of Halogenated Scaffolds in Kinase Inhibitor Development
Generation | Representative Scaffold | Kinase Inhibition (nM) | Metabolic Stability (t₁/₂, min) | Clinical Impact |
---|---|---|---|---|
1 | 2,6-Dichlorophenyl | 250–500 | 15–20 | Limited efficacy |
2 | 2-Chloro-3-fluorophenyl | 50–100 | 30–45 | Moderate success |
3 | 2,6-Dichloro-3-fluorophenyl | 3–10 | >90 | Breakthrough (e.g., crizotinib) |
Patent US9604966B2 details this compound’s application in crizotinib synthesis via palladium-catalyzed coupling followed by Boc deprotection. The 2,6-dichloro-3-fluorophenyl group’s steric profile reduces off-target binding, contributing to crizotinib’s 30-fold selectivity for anaplastic lymphoma kinase over insulin receptor kinases. This historical scaffold evolution underscores the compound’s role in resolving efficacy-toxicity trade-offs that plagued earlier kinase therapeutics [4] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: